molecular formula C5H12ClNOS B8118434 (3-Aminothiolan-3-yl)methanol;hydrochloride

(3-Aminothiolan-3-yl)methanol;hydrochloride

Cat. No.: B8118434
M. Wt: 169.67 g/mol
InChI Key: HLMVCBHVFZHSGK-UHFFFAOYSA-N
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Description

(3-Aminothiolan-3-yl)methanol;hydrochloride is a chemical compound with a unique structure that includes a thiolane ring, an amino group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminothiolan-3-yl)methanol;hydrochloride typically involves the reaction of thiolane derivatives with appropriate reagents to introduce the amino and methanol groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Aminothiolan-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiolane derivatives.

    Substitution: The amino and methanol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions are tailored to achieve the desired products with high selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolane derivatives.

Scientific Research Applications

(3-Aminothiolan-3-yl)methanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminothiolan-3-yl)methanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane derivatives with different functional groups, such as:

  • (3-Aminothiolan-3-yl)ethanol
  • (3-Aminothiolan-3-yl)propane
  • (3-Aminothiolan-3-yl)butane

Uniqueness

(3-Aminothiolan-3-yl)methanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-aminothiolan-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS.ClH/c6-5(3-7)1-2-8-4-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMVCBHVFZHSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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